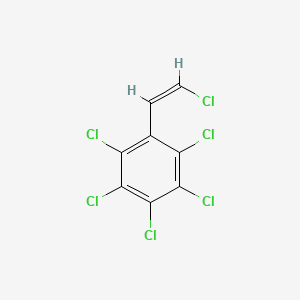
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene is an organochlorine compound known for its high stability and resistance to degradation. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated. It is often used in various industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production. Safety measures are also implemented to handle the toxic and corrosive nature of chlorine gas.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the nucleophile used.
科学研究应用
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Used in the production of pesticides and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes due to its high reactivity. It targets various molecular pathways, leading to cellular toxicity and oxidative stress.
相似化合物的比较
Similar Compounds
- 1,2,3,4,5-Pentachlorobenzene
- Hexachlorobenzene
- 1,2,3,4,5,6-Hexachlorocyclohexane
Comparison
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene is unique due to the presence of the (Z)-2-chloroethenyl group, which imparts distinct chemical properties. Compared to similar compounds, it has higher reactivity and different environmental behavior. Its specific structure makes it suitable for certain industrial applications where other compounds may not be as effective.
属性
CAS 编号 |
61128-00-5 |
|---|---|
分子式 |
C8H2Cl6 |
分子量 |
310.8 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-[(Z)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H/b2-1- |
InChI 键 |
FHYTVYKUXNWGBE-UPHRSURJSA-N |
手性 SMILES |
C(=C\Cl)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C(=CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


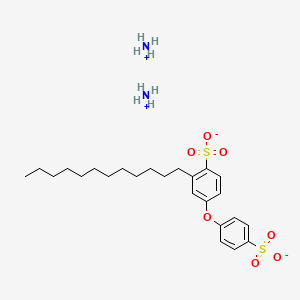
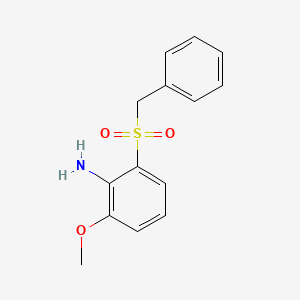
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
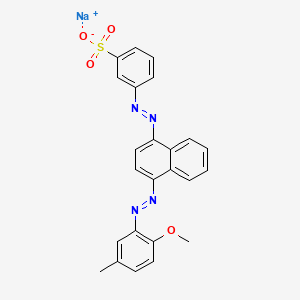
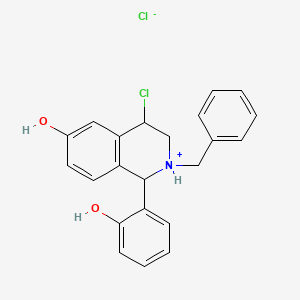
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
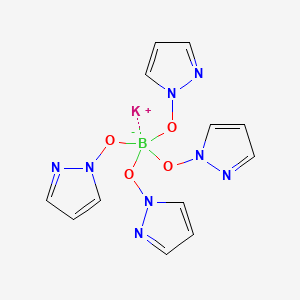



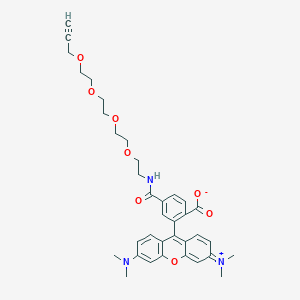

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
